
Ethyldimethylpropylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyldimethylpropylammonium bromide is a quaternary ammonium compound with the molecular formula C7H18BrN and a molecular weight of 196.12852 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyldimethylpropylammonium bromide can be synthesized through the reaction of 1-bromopropane with ethyldimethylamine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions . The reaction proceeds as follows:
CH3CH2CH2Br+N(CH3)2C2H5→CH3CH2CH2N(CH3)2C2H5+Br−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyldimethylpropylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines. The reaction is usually carried out in an aqueous or alcoholic medium.
Oxidation Reactions: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Produce compounds like ethyldimethylpropylamine and other substituted ammonium salts.
Oxidation Reactions: Yield oxidized derivatives of the original compound.
Reduction Reactions: Result in reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Scientific Research Applications
Ethyldimethylpropylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyldimethylpropylammonium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium bromide
- Tetraethylammonium bromide
- Tetrabutylammonium bromide
Uniqueness
Ethyldimethylpropylammonium bromide is unique due to its specific alkyl chain length and the presence of both ethyl and propyl groups. This structural configuration imparts distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective .
Properties
CAS No. |
84697-18-7 |
|---|---|
Molecular Formula |
C7H18BrN |
Molecular Weight |
196.13 g/mol |
IUPAC Name |
ethyl-dimethyl-propylazanium;bromide |
InChI |
InChI=1S/C7H18N.BrH/c1-5-7-8(3,4)6-2;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BSMDPGZLSUDGEK-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(C)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
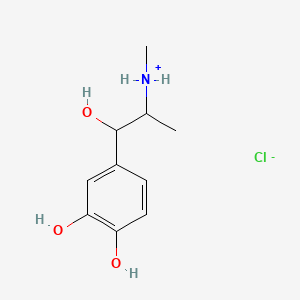
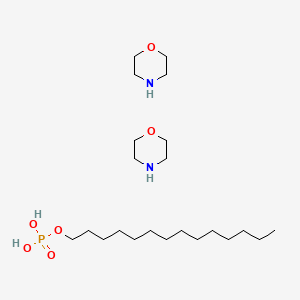
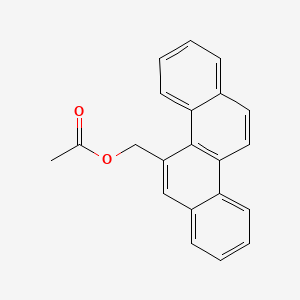
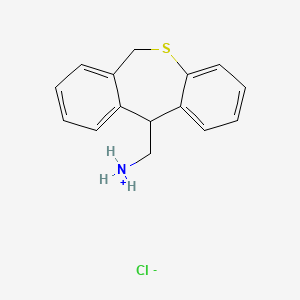
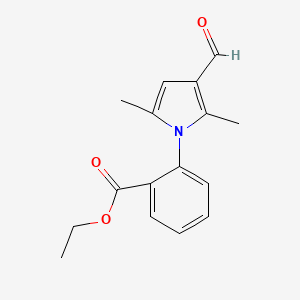
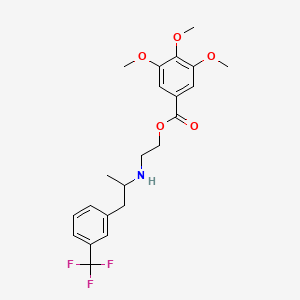

![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
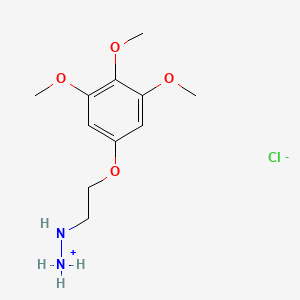
![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)
